molecular formula C8H12N4OS B13185053 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13185053
M. Wt: 212.27 g/mol
InChI Key: ZNUQBYPORONGGS-UHFFFAOYSA-N
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Description

4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a thian-2-yl group attached to the triazine ring, which imparts unique chemical and biological properties. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to altered cellular pathways and biological effects .

Comparison with Similar Compounds

  • 4-Amino-6-(phenyl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(methyl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(ethyl)-2,5-dihydro-1,3,5-triazin-2-one

Comparison: Compared to its analogs, 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one exhibits unique properties due to the presence of the thian-2-yl group. This group enhances its chemical reactivity and biological activity, making it more effective in certain applications. For instance, the thian-2-yl group can improve the compound’s solubility and binding affinity to target proteins, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

4-amino-6-(thian-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4OS/c9-7-10-6(11-8(13)12-7)5-3-1-2-4-14-5/h5H,1-4H2,(H3,9,10,11,12,13)

InChI Key

ZNUQBYPORONGGS-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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